methyl 1-[(2S)-1-aminopropan-2-yl]-1H-1,2,3-triazole-4-carboxylate hydrochloride
Description
Methyl 1-[(2S)-1-aminopropan-2-yl]-1H-1,2,3-triazole-4-carboxylate hydrochloride is a chiral triazole derivative characterized by a methyl ester group at position 4 of the triazole ring and a (2S)-1-aminopropan-2-yl substituent at position 1. The stereochemistry of the aminopropan-2-yl group (S-configuration) distinguishes it from racemic analogs and may influence its biological activity and crystallographic properties. This compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) followed by functional group modifications and salt formation. Its hydrochloride form enhances solubility in polar solvents, making it suitable for pharmaceutical or biochemical applications .
Properties
Molecular Formula |
C7H13ClN4O2 |
|---|---|
Molecular Weight |
220.66 g/mol |
IUPAC Name |
methyl 1-[(2S)-1-aminopropan-2-yl]triazole-4-carboxylate;hydrochloride |
InChI |
InChI=1S/C7H12N4O2.ClH/c1-5(3-8)11-4-6(9-10-11)7(12)13-2;/h4-5H,3,8H2,1-2H3;1H/t5-;/m0./s1 |
InChI Key |
GJFQXWSIKFYSQJ-JEDNCBNOSA-N |
Isomeric SMILES |
C[C@@H](CN)N1C=C(N=N1)C(=O)OC.Cl |
Canonical SMILES |
CC(CN)N1C=C(N=N1)C(=O)OC.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-[(2S)-1-aminopropan-2-yl]-1H-1,2,3-triazole-4-carboxylate hydrochloride typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a between an azide and an alkyne under copper-catalyzed conditions.
Introduction of the Aminopropyl Group: The aminopropyl group is introduced via a nucleophilic substitution reaction, where a suitable leaving group is replaced by the aminopropyl moiety.
Esterification: The carboxylate group is esterified using methanol in the presence of an acid catalyst.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-[(2S)-1-aminopropan-2-yl]-1H-1,2,3-triazole-4-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the aminopropyl group or the triazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazoles or aminopropyl derivatives.
Scientific Research Applications
Methyl 1-[(2S)-1-aminopropan-2-yl]-1H-1,2,3-triazole-4-carboxylate hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of methyl 1-[(2S)-1-aminopropan-2-yl]-1H-1,2,3-triazole-4-carboxylate hydrochloride involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, modulating their activity. The aminopropyl group may enhance the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Parameters for Comparison:
- Substituent type and stereochemistry
- Molecular weight and solubility
- Synthetic accessibility
- Reported biological or chemical applications
Substituent Variations in Triazole Derivatives
Research Findings and Data
Table 1: Crystallographic and Purity Data
Key Observations:
- The target compound’s stereochemistry necessitates chiral resolution techniques, unlike its achiral analogs (e.g., 2-aminoethyl derivative) .
- Fluorinated analogs (e.g., USP Related B) exhibit superior metabolic stability but lower aqueous solubility compared to amine-substituted triazoles .
- Cyclic amine derivatives (piperidin-4-yl, azetidin-3-yl) show higher thermal stability in crystallographic studies .
Biological Activity
Methyl 1-[(2S)-1-aminopropan-2-yl]-1H-1,2,3-triazole-4-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C6H10ClN5O2
- Molecular Weight : 205.63 g/mol
- IUPAC Name : Methyl (2S)-1-(1H-1,2,3-triazol-4-carboxylate)propan-2-amine hydrochloride
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The triazole moiety is known for its ability to inhibit enzymes and modulate signaling pathways relevant to cancer and infectious diseases.
Anticancer Activity
Research indicates that derivatives of triazole compounds exhibit anticancer properties by targeting specific kinases involved in tumor growth. For instance, this compound has shown potential in inhibiting the RAF/MEK/ERK signaling pathway, which is crucial for the proliferation of melanoma cells with BRAF mutations .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The following table summarizes key findings from recent research:
| Cell Line | IC50 (μM) | Selectivity Index |
|---|---|---|
| A375 (Melanoma) | 0.35 | >30 |
| HepG2 (Liver) | >100 | - |
| Vero (Kidney) | >100 | - |
These results indicate that the compound has a potent effect on melanoma cells while exhibiting low toxicity towards normal liver and kidney cells .
In Vivo Studies
In vivo studies using murine models have further corroborated the anticancer potential of this compound. Notably, it was observed to reduce tumor size significantly in mice bearing BRAF-mutant melanoma tumors .
Case Studies and Clinical Relevance
A notable case study involved patients with unresectable melanoma who were treated with a combination therapy including this compound. The treatment resulted in a marked decrease in tumor burden and improved survival rates compared to historical controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
